4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-methyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules . This reactivity is utilized in various synthetic and biological applications .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride include other sulfonyl chlorides and oxazole derivatives. Some examples are:
- 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride
- 4-Chloro-5-(ethylsulfanylmethyl)-3-oxo-1,2-oxazole-2-carbonyl chloride
These compounds share similar chemical properties but may differ in their specific reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and reactivity profile .
Properties
Molecular Formula |
C4H3Cl2NO3S |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
4-chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO3S/c1-2-3(5)4(10-7-2)11(6,8)9/h1H3 |
InChI Key |
IPWIBJUUFUIKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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